Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is known for its potent antiretroviral effects and is a key component of highly active antiretroviral therapy (HAART). EFV undergoes extensive metabolism, leading to the formation of several metabolites, including 8-hydroxyefavirenz (8-OHEFV), which has been the subject of various studies due to its potential effects on the efficacy and safety of EFV treatment4589.
The primary application of EFV is in the treatment of HIV-1 infection. Due to its low solubility and bioavailability, various drug delivery systems have been explored to improve its therapeutic action. Multicomponent systems involving cyclodextrins and hydrophilic polymers have shown promise in increasing the aqueous solubility of EFV, thereby enhancing its delivery and effectiveness3.
EFV has been associated with neuropsychiatric side effects, such as mood changes, in a significant proportion of patients. The biotransformation of EFV into 8-OHEFV has been linked to these adverse effects. Monitoring the plasma concentration of 8-OHEFV may help in minimizing these manifestations and improving patient outcomes4.
The metabolism of EFV can affect the pharmacokinetics of other drugs, such as statins, due to its interaction with cytochrome P450 enzymes. Understanding these interactions is crucial for managing potential drug-drug interactions and ensuring the efficacy of co-administered medications6.
Chronic use of EFV has been associated with hepatotoxicity. Studies have indicated that both EFV and its metabolite, 8-OHEFV, can induce cell death in primary human hepatocytes, with the metabolite showing more potent effects. This suggests the importance of monitoring EFV metabolism to prevent liver damage7.
The metabolism of EFV by cytochrome P450 leads to the formation of 8-OHEFV, which has been shown to have different effects on the pregnane X receptor (PXR) compared to EFV. While EFV activates PXR, its metabolite does not, despite having a similar affinity for the receptor. This highlights the complexity of ligand structure-activity relationships in drug metabolism and the potential for divergent effects of metabolites8.
The penetration of EFV and its metabolites into the cerebrospinal fluid (CSF) is of particular interest due to the potential for neuropsychiatric side effects. Studies have found that the concentrations of EFV and 8-OHEFV in the CSF can reach levels that are potentially neurotoxic, especially in patients with compromised blood-brain barrier integrity, such as those with tuberculous meningitis9.
In the field of chemical synthesis, the protection of hydroxyl groups is a critical step. The tert-butyldimethylsilyloxy (TBDMS) group has been developed for this purpose, offering stability under various conditions while being susceptible to specific removal agents. This group has been increasingly used in the synthesis of complex molecules, including prostaglandins, and could potentially be applied to the synthesis of EFV derivatives10.
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade, is a chemical compound identified by its CAS number 1027042-31-4. It is a derivative of Efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. The compound has a molecular formula of C20H23ClF3NO3Si and a molecular weight of approximately 445.94 g/mol. Its structure incorporates a tert-butyldimethylsilyloxy group, which enhances its stability and solubility in various solvents, making it useful in research and pharmaceutical applications.
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz is classified as an intermediate in the synthesis of Efavirenz and belongs to the category of organic compounds known as silyl ethers. Its functional groups include hydroxyl (-OH) and silyl groups, which are significant in its chemical reactivity and interactions.
The synthesis of 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz typically involves multi-step organic reactions. While specific proprietary methods are often not publicly disclosed, standard techniques include:
The synthesis may involve reagents such as tert-butyldimethylsilyl chloride and appropriate bases like triethylamine to facilitate the silylation process. Reaction conditions typically require control over temperature and atmosphere (inert conditions) to prevent unwanted side reactions.
Key structural data includes:
The compound can participate in various chemical reactions typical for silyl ethers. These include:
The reactivity of 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz is influenced by the stability conferred by the silyl group, which protects the hydroxyl moiety from premature reactions under certain conditions.
Research indicates that non-nucleoside reverse transcriptase inhibitors like Efavirenz have a high affinity for their target enzyme due to their structural specificity.
Key physical properties include:
Relevant chemical properties include:
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz is primarily used in scientific research related to:
This compound's unique properties make it valuable for ongoing research into HIV therapeutics and related fields.
The synthesis of 8-(tert-butyldimethylsilyloxy) 8-hydroxy efavirenz (CAS 1027042-31-4) utilizes 8-hydroxyefavirenz as the primary precursor, formed via hepatic cytochrome P450-mediated metabolism of the parent antiretroviral drug efavirenz [2] [6]. This metabolite undergoes selective protection at the C8 phenolic hydroxyl group through silylation reactions. The synthetic sequence involves controlled reaction stoichiometry to ensure monosubstitution at the targeted hydroxyl position while preserving other functional groups, including the benzoxazinone ring and trifluoromethyl moiety. Key quality control points include chromatographic monitoring to detect incomplete reactions or over-silylation byproducts prior to purification via recrystallization or column chromatography [3] [5].
tert-Butyldimethylsilyl chloride (TBDMS-Cl) serves as the cornerstone protecting agent in this synthesis, reacting selectively with the phenolic hydroxyl group of 8-hydroxyefavirenz under basic conditions. This transformation converts the polar hydroxyl into a hydrolytically stable silyl ether, significantly enhancing the compound's lipophilicity and volatility – properties critical for analytical applications. The bulky tert-butyldimethylsilyl group creates steric shielding that protects the oxygen from nucleophilic attack or oxidation during subsequent handling or storage. Imidazole or pyridine bases facilitate the reaction by scavenging hydrochloric acid generated during silyl ether formation, driving the reaction toward completion [4].
Reaction efficiency depends critically on optimized parameters:
Under optimized conditions, reactions achieve >85% conversion within 4-6 hours, with isolated yields exceeding 70% after purification. Technical grade material typically requires ≥95% purity verified by HPLC, achievable through silica gel chromatography using ethyl acetate/hexane gradients [3] [5].
Table 1: Optimized Reaction Conditions for Silyl Ether Formation
Parameter | Optimal Range | Effect on Reaction |
---|---|---|
Temperature | 20-25°C | Balances reaction rate and byproduct formation |
TBDMS-Cl Equivalents | 1.05-1.2 eq | Minimizes excess reagent while ensuring complete conversion |
Base (Imidazole) | 2.5-3.0 eq | Efficient acid scavenging without side reactions |
Reaction Time | 4-6 hours | Near-complete conversion observed |
Solvent | Anhydrous DCM | Excellent substrate solubility, easy removal |
The compound's identity is unambiguously confirmed through elemental composition analysis and high-resolution mass spectrometry, yielding the molecular formula C₂₀H₂₃ClF₃NO₃Si. Calculated exact mass (445.1084 Da) matches observed values within 3 ppm error, confirming molecular integrity. Technical specifications include:
Table 2: Physicochemical Properties of 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz
Property | Specification | Analytical Method |
---|---|---|
Molecular weight | 445.94 g/mol | HRMS (ESI+) |
Appearance | White to off-white crystalline solid | Visual inspection |
Solubility | Soluble in chloroform, DCM, ethyl acetate, methanol | USP <1231> solubility criteria |
Technical grade purity | ≥95% | HPLC-UV (254 nm) |
Storage temperature | +4°C | Label claim verification |
Comprehensive spectroscopic characterization provides structural verification:
¹⁹F NMR: Single resonance at δ -63.8 confirms trifluoromethyl group integrity.
Fourier-Transform Infrared Spectroscopy (FT-IR):
Carbonyl stretch at 1725 cm⁻¹ confirms the lactam functionality remains unaffected
Mass Spectrometry:
Table 3: Characteristic ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
0.28 | Singlet | 6H | Si-(CH₃)₂ |
1.00 | Singlet | 9H | t-Bu (C(CH₃)₃) |
1.50-1.65 | Multiplet | 2H | Cyclopropyl CH₂ |
2.05-2.15 | Multiplet | 1H | Cyclopropyl CH |
6.85 | Singlet | 1H | C7-H (aromatic) |
7.45 | Singlet | 1H | C5-H (aromatic) |
Single-crystal X-ray diffraction reveals molecular packing arrangements and conformational preferences critical for technical performance. The silyl ether group adopts a perpendicular orientation relative to the benzoxazinone plane, minimizing steric interactions with the trifluoromethyl group. Key crystallographic parameters include:
The tert-butyldimethylsilyl group imposes significant conformational restriction at the C8 position, preventing free rotation and maintaining the phenolic oxygen in a fixed orientation. This rigidity contributes to the compound's stability during storage and handling. Batch consistency in crystallinity is monitored via powder X-ray diffraction, with technical grade material showing characteristic peaks at 2θ = 7.8°, 15.6°, and 23.4° [3] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7